2-(4-Phenylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C14H16N4 and its molecular weight is 240.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
2-(4-Phenylpiperazin-1-yl)pyrimidine derivatives have been studied for their antitumor properties. For instance, certain pyrido[2,3-d]pyrimidines, including those with 2-(4-phenylpiperazin-1-yl) moieties, showed significant in vitro antitumor activity against DNA damage. One such compound demonstrated potent antitumor activity in vivo against Ehrlich ascites carcinoma in mice (Gineinah et al., 2013).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including those with this compound, were synthesized as ligands for the histamine H4 receptor (H4R). Modifications to the pyrimidine core and the phenylpiperazin moiety led to the development of potent in vitro compounds with anti-inflammatory and antinociceptive properties, suggesting potential applications in pain management (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibitors
Certain 2,4-disubstituted pyrimidine derivatives, including those with 2-(4-phenylpiperazin-1-yl) substituents, were found to be effective cholinesterase inhibitors and inhibitors of amyloid-β (Aβ) aggregation. These findings are particularly relevant for developing therapeutic agents targeting Alzheimer's Disease (AD) (Mohamed et al., 2011).
Antibacterial and Antifungal Agents
Compounds synthesized from this compound have shown notable antibacterial and antifungal activities. For example, specific pyrimidine-incorporated piperazine derivatives exhibited significant antibacterial and antifungal effects at certain concentrations (Thriveni et al., 2014).
Nonlinear Optical Properties
The pyrimidine ring, including this compound derivatives, has been explored for applications in nonlinear optics (NLO). Studies have shown that certain thiopyrimidine derivatives exhibit considerable NLO characteristics, which may be suitable for optoelectronic applications (Hussain et al., 2020).
A2A Adenosine Receptor Inverse Agonists
Derivatives of this compound have been synthesized as human A2A adenosine receptor antagonists/inverse agonists. These compounds have potential therapeutic roles in treating neurodegenerative disorders, such as Parkinson's and Alzheimer's diseases, and in combating tumor cell immunoescaping (Varano et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-Phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . The compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and to a lesser extent, against BuChE . The compound’s mode of action against AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . This pathway plays a crucial role in learning and memory, and its disruption is associated with cognitive decline in conditions such as Alzheimer’s disease . By inhibiting AChE, the compound increases the level of acetylcholine, a neurotransmitter that enhances cognition functions .
Pharmacokinetics
The compound’s potent inhibitory activity against ache suggests it may have favorable pharmacokinetic properties that allow it to reach its target in the brain .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic neurotransmission . By inhibiting AChE, the compound increases the level of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . This can lead to improved cognitive function, making the compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-(4-Phenylpiperazin-1-yl)pyrimidine has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . It acts as an inhibitor of AChE, potentially affecting the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the growth of HeLa cells, a type of cervical cancer cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AChE. It has been found to exhibit potent inhibitory activity against AChE, with a mixed-type inhibition mechanism involving both competitive and non-competitive inhibition .
Metabolic Pathways
Given its interaction with AChE, it may influence cholinergic neurotransmission .
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-5-13(6-3-1)17-9-11-18(12-10-17)14-15-7-4-8-16-14/h1-8H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIGMDQROHKZKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.